(Z)-3-methyl-5-((4-oxo-2-thiomorpholino-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-thioxothiazolidin-4-one
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Description
(Z)-3-methyl-5-((4-oxo-2-thiomorpholino-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-thioxothiazolidin-4-one is a useful research compound. Its molecular formula is C17H16N4O2S3 and its molecular weight is 404.52. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of the compound (Z)-3-methyl-5-((4-oxo-2-thiomorpholino-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-thioxothiazolidin-4-one is the HIV-1 virus . This compound has been synthesized and evaluated for its in vitro anti-HIV-1 activity .
Mode of Action
The compound this compound interacts with its target by binding into the active site of the HIV-1 integrase (IN). The keto oxygen atom at position C-4 and the nitrogen atom of the thiadiazole ring moiety chelate the Mg2+ ion .
Biochemical Pathways
The compound this compound affects the pathway of HIV-1 replication. By binding to the active site of the HIV-1 integrase, it inhibits the integration of the viral DNA into the host genome, thereby disrupting the replication cycle of the virus .
Pharmacokinetics
The compound has been evaluated for its in vitro anti-hiv-1 activity, suggesting that it has sufficient bioavailability to exert its antiviral effects .
Result of Action
The molecular and cellular effects of the action of this compound result in the inhibition of HIV-1 replication. By preventing the integration of viral DNA into the host genome, the compound disrupts the life cycle of the virus and prevents the production of new virus particles .
Properties
IUPAC Name |
(5Z)-3-methyl-5-[(4-oxo-2-thiomorpholin-4-ylpyrido[1,2-a]pyrimidin-3-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O2S3/c1-19-16(23)12(26-17(19)24)10-11-14(20-6-8-25-9-7-20)18-13-4-2-3-5-21(13)15(11)22/h2-5,10H,6-9H2,1H3/b12-10- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFIUVPWHXNOFKK-BENRWUELSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C(=CC2=C(N=C3C=CC=CN3C2=O)N4CCSCC4)SC1=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=O)/C(=C/C2=C(N=C3C=CC=CN3C2=O)N4CCSCC4)/SC1=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O2S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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